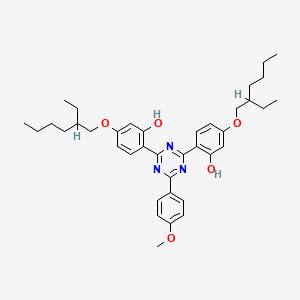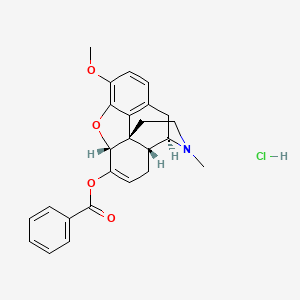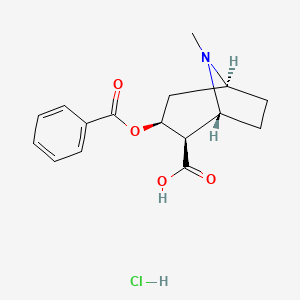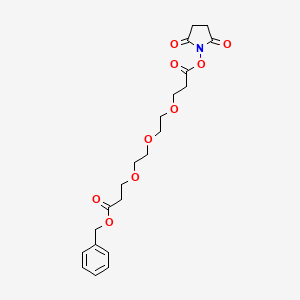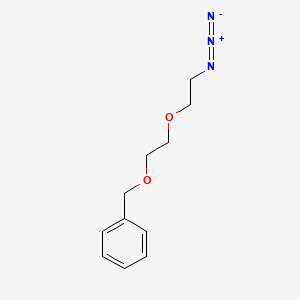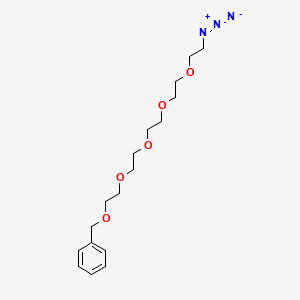
BI-7273
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-7273 is a potent dual inhibitor of bromodomain-containing proteins 7 and 9. These proteins are part of the mammalian switch/sucrose nonfermentable complex, which plays a crucial role in chromatin remodeling and gene expression regulation. This compound has shown excellent selectivity against other bromodomain and extraterminal family members, making it a valuable tool for both in vitro and in vivo experiments .
Mechanism of Action
Target of Action
This compound is a potent dual inhibitor of BRD7 and BRD9 , two proteins that contain a single acetyl-lysine reader bromodomain and are components of the chromatin remodeling SWI/SNF BAF complex . The IC50 values for BRD7 and BRD9 are 117 nM and 19 nM respectively .
Mode of Action
This compound binds with high affinity to BRD9 and BRD7 . This binding inhibits the function of these proteins, disrupting the activity of the SWI/SNF BAF complex . This complex plays a crucial role in chromatin remodeling, which is a key process in regulating gene expression .
Biochemical Pathways
The SWI/SNF BAF complex, of which BRD7 and BRD9 are components, is one of four mammalian chromatin remodeling complexes . By inhibiting BRD7 and BRD9, this compound disrupts the function of this complex, potentially affecting a wide range of genes and biochemical pathways .
Pharmacokinetics
This compound has good ADME parameters, making it suitable for both in vitro and in vivo experiments . It has good oral bioavailability and has shown moderate to high absorptive permeability . The compound also has a logP value of 2.0, indicating its lipophilicity .
Result of Action
The inhibition of BRD7 and BRD9 by this compound disrupts the function of the SWI/SNF BAF complex . This can lead to changes in gene expression, potentially affecting a wide range of cellular processes . For example, BRD9 has been shown to be required for the proliferation of acute myeloid leukemia (AML) cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s bioavailability and efficacy can be affected by factors such as pH and the presence of other substances in the environment . .
Biochemical Analysis
Biochemical Properties
It is known to act as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC 50 values for serotonin, norepinephrine, and dopamine release of 18.5 nM, 26.9 nM, and 8.6 nM, respectively .
Cellular Effects
Given its role as a SNDRA, it is likely to influence cell function by modulating neurotransmitter release and uptake, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a SNDRA, it likely exerts its effects at the molecular level by binding to and modulating the activity of neurotransmitter transporters, leading to increased release and decreased reuptake of serotonin, norepinephrine, and dopamine .
Preparation Methods
The synthesis of BI-7273 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound exhibits good oral bioavailability and moderate to high absorptive permeability, which are essential for its effectiveness in biological studies .
Chemical Reactions Analysis
BI-7273 primarily undergoes binding interactions with its target proteins rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s high affinity for bromodomain-containing proteins 7 and 9 is a result of its specific molecular structure, which allows it to fit precisely into the binding pockets of these proteins. Common reagents and conditions used in these studies include various buffers and solvents to maintain the compound’s stability and activity .
Scientific Research Applications
BI-7273 has been extensively used in scientific research to study the roles of bromodomain-containing proteins 7 and 9 in various biological processes. Its applications include:
Cancer Research: Investigating the role of bromodomain-containing proteins 7 and 9 in tumor suppression and the development of certain cancers.
Epigenetics: Understanding the mechanisms of chromatin remodeling and gene expression regulation.
Drug Development: Serving as a lead compound for developing new therapeutic agents targeting bromodomain-containing proteins.
Comparison with Similar Compounds
BI-7273 is unique in its dual inhibition of bromodomain-containing proteins 7 and 9, with high selectivity against other bromodomain and extraterminal family members. Similar compounds include:
This compound’s dual inhibition and high selectivity make it a valuable tool for studying the roles of bromodomain-containing proteins 7 and 9 in various biological processes .
Properties
IUPAC Name |
4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYFHLQNPJMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of BI-7273 and what are its downstream effects?
A: this compound is a potent and selective inhibitor of the bromodomain of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. [] This complex plays a crucial role in gene regulation, and alterations in its activity have been linked to oncogenesis. [] Specifically, this compound disrupts BRD9's ability to bind to acetylated lysine residues on histones, thereby modulating the expression of genes involved in cancer cell survival and proliferation. In gastric cancer cells, this compound has been shown to impact the oxytocin signaling pathway by regulating the expression of genes such as CACNA2D4, CALML6, GNAO1, and KCNJ5. [] This disruption of the oxytocin signaling pathway contributes to the anti-tumor activity of this compound. []
Q2: How does the efficacy of this compound differ between gastric cancer cells with varying BRD9 expression levels?
A: Research indicates that this compound exhibits different levels of efficacy depending on the BRD9 expression levels in gastric cancer cells. [, , ] MGC-803 cells, which overexpress BRD9, demonstrated higher sensitivity to this compound compared to AGS cells, which have normal BRD9 expression. [, ] This suggests that this compound might be particularly effective in targeting cancers with high BRD9 expression.
Q3: Can this compound enhance the effectiveness of conventional chemotherapy in gastric cancer treatment?
A: Studies using MGC-803 cells suggest that this compound can enhance the sensitivity of gastric cancer cells to chemotherapeutic agents like adriamycin and cisplatin. [, ] This synergistic effect could potentially allow for lower dosages of these chemotherapeutic agents, thereby reducing their adverse effects on healthy cells. []
Q4: What are the structural characteristics of this compound?
A: this compound is based on a novel pyridinone-like scaffold. [] Its full chemical name is 4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One. [] While the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these characteristics can be determined through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Crystallographic studies have provided insights into how this compound interacts with the binding pocket of the BRD9 bromodomain. [, ]
Q5: Has this compound been tested in in vivo models, and if so, what were the results?
A: Yes, this compound has demonstrated antitumor activity in an acute myeloid leukemia (AML) xenograft model. [] While the abstracts don't detail specific results for gastric cancer models, this finding suggests potential in vivo efficacy for this compound in other cancer types. Further research is needed to confirm its effectiveness in preclinical models of gastric cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


